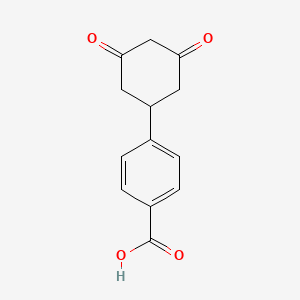

4-(3,5-Dioxocyclohexyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dioxocyclohexyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-4,10H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYPABXQBCYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679675 | |

| Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75618-40-5 | |

| Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3,5 Dioxocyclohexyl Benzoic Acid

Retrosynthetic Analysis of 4-(3,5-Dioxocyclohexyl)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical synthetic route.

The most logical disconnection in this compound is the bond between the aromatic ring and the cyclohexane (B81311) ring. This C-C bond formation is a pivotal step in the synthesis. Breaking this bond reveals two primary fragments: a benzoic acid derivative and a cyclohexane-1,3-dione derivative.

Figure 1: Retrosynthetic Disconnection of this compound

Fragment A: A 4-substituted benzoic acid. The substituent "X" would be a group suitable for a cross-coupling reaction, such as a halide (Br, I) or a boronic acid/ester.

Fragment B: Cyclohexane-1,3-dione, which would require activation at the 4-position to participate in a coupling reaction. This could involve converting it into a suitable organometallic reagent or a derivative that can undergo nucleophilic or electrophilic attack.

This retrosynthetic analysis points towards a convergent synthesis strategy, where the two key fragments are prepared separately and then joined in a final coupling step.

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target molecule relies on the efficient preparation of the two key fragments identified in the retrosynthetic analysis.

The aromatic precursor is a benzoic acid derivative functionalized at the para position. A common starting material for this fragment is 4-bromobenzoic acid or 4-iodobenzoic acid, which are commercially available. Alternatively, functionalization of benzoic acid can be achieved through various electrophilic aromatic substitution reactions. acs.org For instance, direct halogenation of benzoic acid would primarily yield the meta-substituted product due to the deactivating, meta-directing nature of the carboxylic acid group. Therefore, a more strategic approach is often required, such as starting with a para-substituted toluene, oxidizing the methyl group to a carboxylic acid, and then introducing the desired functional group. youtube.commsu.edu

Another approach involves the functionalization of a pre-existing aromatic ring. For instance, a Friedel-Crafts acylation could be employed to introduce a keto group that can later be manipulated. ijnrd.org The specific functional group (e.g., boronic acid for Suzuki coupling) can be introduced using established methods. For example, a borylation reaction on an aryl halide can install the boronic acid moiety. acs.org

Cyclohexane-1,3-dione is a crucial building block for the aliphatic portion of the target molecule. tandfonline.com It is commonly synthesized via the semi-hydrogenation of resorcinol (B1680541). nbinno.comwikipedia.org This reaction provides a high yield of the desired product under controlled conditions. nbinno.comchemicalbook.com

| Starting Material | Reagents and Conditions | Product | Key Features |

| Resorcinol | H₂, Catalyst (e.g., Pd/C), NaOH(aq), then HCl(aq) | Cyclohexane-1,3-dione | High yield, well-established industrial process. chemicalbook.comgoogle.com |

| Diethyl malonate and Acrylate derivatives | Base-catalyzed Michael-Claisen condensation | Substituted Cyclohexane-1,3-diones | Versatile method for accessing substituted derivatives. organic-chemistry.org |

Once synthesized, cyclohexane-1,3-dione exists in equilibrium with its enol tautomer, which influences its reactivity. wikipedia.org For the coupling reaction, the 4-position of the cyclohexane-1,3-dione needs to be functionalized. This can be challenging due to the presence of two acidic protons at the 2-position. Strategic protection of the dione (B5365651) functionality or the use of specific reaction conditions is necessary to achieve regioselective functionalization at the desired position.

Coupling Reactions for Aromatic-Cyclohexane Linkage in this compound

The formation of the C-C bond between the aromatic and cyclohexane rings is the cornerstone of this synthesis. Cross-coupling reactions are powerful tools for achieving this transformation.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. libretexts.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of a 4-halobenzoic acid derivative with a boronic acid or ester derivative of cyclohexane-1,3-dione.

A potential synthetic route would involve:

Synthesis of 4-boronobenzoic acid or its ester.

Synthesis of a 4-halocyclohexane-1,3-dione derivative.

Palladium-catalyzed coupling of these two fragments.

The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system. organic-chemistry.orgresearchgate.net The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it an attractive option. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | General Conditions |

| Aryl Halide (e.g., 4-Iodobenzoic acid) | Cyclohexanedione Boronic Ester | Pd(PPh₃)₄ | K₂CO₃ | Anhydrous solvent, inert atmosphere, heat. nih.gov |

| Aryl Boronic Acid (e.g., 4-Carboxyphenylboronic acid) | 4-Bromocyclohexane-1,3-dione | Pd(OAc)₂ with a phosphine ligand | Cs₂CO₃ | Toluene or DME, heat. nih.gov |

Ullmann Coupling:

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.org While the classic Ullmann reaction often requires harsh conditions, modern modifications have made it more practical. operachem.comorganic-chemistry.org An Ullmann-type reaction could potentially be used to couple an activated cyclohexane derivative with an aryl halide. However, the Ullmann coupling is generally more suited for the formation of biaryl linkages and may be less efficient for coupling an sp³-hybridized carbon of the cyclohexane ring to an sp²-hybridized carbon of the aromatic ring. unito.it The traditional Ullmann reaction often requires stoichiometric amounts of copper and high temperatures. wikipedia.org

Related Cross-Coupling Strategies:

Other cross-coupling reactions, such as the Negishi (organozinc) or Stille (organotin) couplings, could also be considered. However, the toxicity of tin reagents in the Stille coupling and the moisture sensitivity of organozinc reagents in the Negishi coupling often make the Suzuki coupling a more favorable choice due to the stability and low toxicity of boronic acids. researchgate.net

Direct Alkylation/Arylation Techniques

The creation of the crucial carbon-carbon bond between the benzoic acid and the dioxocyclohexyl moieties can be envisioned through several strategic disconnections. While classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation are fundamental for attaching acyl groups to aromatic rings, constructing the specific 4-aryl-1,3-dione structure of the target molecule often requires more nuanced approaches like conjugate addition reactions. organic-chemistry.orgmasterorganicchemistry.com

A highly effective and regioselective method for the synthesis of 4-aryl-cyclohexane-1,3-dione cores involves a consecutive Michael-Claisen process or a double Michael addition strategy. organic-chemistry.orgacs.org In this approach, a Michael donor, which is a nucleophile such as an enolate, adds to a Michael acceptor, typically an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a potential pathway involves the reaction of a malonic ester derivative with an appropriate α,β-unsaturated ketone or ester, followed by an intramolecular cyclization (e.g., Dieckmann condensation). A more direct route is the double Michael addition of a nucleophile, such as an enolate derived from a β-keto ester, to an α,β-unsaturated acceptor. This cascade reaction forms the six-membered ring with the desired substitution pattern in a highly efficient manner. beilstein-journals.org

For instance, the enolate of ethyl acetoacetate can react with a derivative of cinnamic acid (where the phenyl group is substituted with a carboxyl or a precursor group) in a Michael addition. A subsequent intramolecular Claisen condensation would then form the cyclohexane-1,3-dione ring. Alternatively, a one-pot process using acetone (B3395972) and an α,β-unsaturated ester in a consecutive double Michael-Claisen cyclization has been shown to be effective for creating similar structures. organic-chemistry.orggoogle.com

Table 1: Representative Michael Addition Reactions for Core Structure Synthesis This table is illustrative of the general Michael addition methodology.

| Michael Donor | Michael Acceptor | Base/Catalyst | Key Reaction Type | Reference |

|---|---|---|---|---|

| Enolates (e.g., from malonic esters, β-keto esters) | α,β-Unsaturated Ketones/Esters | Base (e.g., NaH, KOH) | Michael Addition / Claisen Cyclization | organic-chemistry.orgmasterorganicchemistry.com |

| Curcumins | Arylidenemalonates | Aqueous KOH, TBAB (Phase Transfer Catalyst) | Cascade Double Michael Addition | beilstein-journals.org |

| β-Substituted Cyclohexenone | Nitroalkenes | Chiral Primary Amine (Organocatalyst) | Vinylogous Michael Addition | nih.gov |

Oxidation and Rearrangement Pathways in the Synthesis of Benzoic Acid and Dioxocyclohexyl Moieties

The synthesis of the two key structural components of the target molecule—the benzoic acid ring and the dioxocyclohexyl moiety—relies on well-established and robust chemical transformations.

Oxidation of Aromatic Alkane Precursors to Benzoic Acid Derivatives

The benzoic acid portion of the molecule is commonly synthesized through the oxidation of an alkyl group attached to the benzene (B151609) ring. This transformation is a cornerstone of organic synthesis. Despite the inherent stability of the aromatic ring, an attached alkyl side chain can be readily oxidized to a carboxylic acid group (-CO₂H). nih.gov

A widely used and powerful oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). researchgate.net The reaction works effectively as long as the carbon atom attached directly to the aromatic ring (the benzylic carbon) has at least one hydrogen atom. The entire alkyl chain, regardless of its length, is cleaved, leaving only the carboxylic acid group attached to the ring. For example, p-xylene can be oxidized to terephthalic acid. Industrially, this type of oxidation is often performed using air as the oxidant in the presence of a cobalt(III) salt catalyst. beilstein-journals.orgnih.gov The mechanism is complex and is understood to proceed through the formation of benzylic radical intermediates. nih.govrsc.org

Table 2: Conditions for Oxidation of Alkylbenzenes to Benzoic Acids

| Substrate Example | Oxidizing Agent/System | Product | Key Features | Reference |

|---|---|---|---|---|

| Toluene / Butylbenzene | Aqueous KMnO₄, Heat | Benzoic Acid | Requires at least one benzylic hydrogen. Cleaves entire alkyl chain. | nih.govresearchgate.net |

| p-Xylene | Air, Co(III) salts (catalyst) | Terephthalic Acid | Large-scale industrial process. | nih.govrsc.org |

Rearrangement Reactions Involving Diketone Precursors (e.g., Benzilic Acid Rearrangement Analogs)

The formation of the 1,3-dioxocyclohexyl moiety typically proceeds through condensation and cyclization reactions rather than rearrangement pathways. However, it is instructive to consider named rearrangement reactions involving diketones, such as the Benzilic Acid Rearrangement, to understand their scope and limitations.

The Benzilic Acid Rearrangement is the base-catalyzed 1,2-rearrangement of a 1,2-diketone (an α-diketone) to form an α-hydroxy carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group, followed by the migration of an adjacent aryl or alkyl group to the second carbonyl carbon. wikipedia.org This reaction is effective for aromatic, aliphatic, and heterocyclic 1,2-diketones and often results in ring contraction when applied to cyclic substrates. wikipedia.orgtennessee.edu

This rearrangement is not directly applicable to the synthesis of the 1,3-diketone system present in this compound. The target molecule contains a β-diketone, where the carbonyl groups are separated by a methylene (B1212753) group. The synthesis of the cyclohexane-1,3-dione ring is most commonly achieved by methods such as the semi-hydrogenation of resorcinol or through cyclization reactions like the Michael-Claisen process mentioned previously. organic-chemistry.orgwikipedia.org These condensation pathways are fundamentally different from the 1,2-shift mechanism of the Benzilic Acid Rearrangement.

Stereochemical Control and Regioselectivity in the Synthesis of this compound

Achieving specific stereochemical and regiochemical outcomes is a critical challenge in the synthesis of substituted cyclic compounds. For this compound, the key considerations are ensuring the benzoic acid group is attached at the C4 position of the cyclohexane ring (regioselectivity) and controlling the relative orientation of substituents if other stereocenters are present (stereocontrol).

Regioselectivity is often dictated by the chosen synthetic strategy. For example, in the consecutive Michael-Claisen process for synthesizing cyclohexane-1,3-dione derivatives, the reaction exhibits remarkable regioselectivity, ensuring the formation of the desired constitutional isomer. organic-chemistry.org The initial Michael addition sets the position of the incoming nucleophile, which ultimately determines the substitution pattern on the cyclized product.

Stereochemical control in the formation of substituted cyclohexanes is an active area of research. Modern synthetic methods offer powerful tools for directing the stereochemical outcome:

Diastereoselective Control : Cascade reactions, such as the inter–intramolecular double Michael addition of curcumins to arylidenemalonates, can proceed with complete diastereoselectivity, yielding highly functionalized cyclohexanones with a specific relative stereochemistry. beilstein-journals.org The stereochemistry can be confirmed through techniques like 2D-NMR and X-ray crystallography. beilstein-journals.org

Enantioselective Control : The use of chiral catalysts allows for the synthesis of specific enantiomers. For example, the organocatalytic vinylogous Michael addition of cyclic enones to nitroalkenes, using chiral primary amines derived from cinchona alkaloids, can achieve high levels of both diastereo- and enantioselectivity. nih.gov This approach forges new stereocenters with high fidelity.

Kinetic Stereocontrol : Recent advances have demonstrated strategies for the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol, allowing for the formation of thermodynamically less favored isomers that may be difficult to access otherwise. nih.gov

These principles of stereocontrol are crucial for synthesizing specific isomers of complex molecules like this compound, particularly if further functionalization introduces additional chiral centers.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. ijfmr.com Applying these principles to the synthesis of this compound involves optimizing each step of the synthetic sequence.

Key green chemistry considerations include:

Use of Safer Solvents and Conditions : Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green approaches prioritize the use of safer alternatives like water or performing reactions under solvent-free conditions. researchgate.net For instance, three-component reactions to produce 1,4-diketones have been successfully performed in water under catalyst-free conditions. rsc.org

Catalysis : The use of catalysts is preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled, reducing waste. ijfmr.com This is exemplified by the industrial oxidation of alkylbenzenes using cobalt catalysts and the use of organocatalysts in asymmetric Michael additions. nih.govnih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ijfmr.com One-pot and cascade reactions, such as the consecutive Michael-Claisen cyclization or other multi-component reactions, are highly atom-economical as they reduce the number of intermediate purification steps and minimize waste. organic-chemistry.orgnih.gov

Renewable Feedstocks : There is a growing trend toward using biomass-derived starting materials instead of those from petrochemical sources. Carbonyl compounds, in particular, are a focus area for development from renewable feedstocks like 5-hydroxymethylfurfural (HMF) and levulinic acid. patsnap.compatsnap.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalysts can enable reactions under milder conditions. ijfmr.compatsnap.com

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and efficient.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3,5 Dioxocyclohexyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 4-(3,5-dioxocyclohexyl)benzoic acid can be proposed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the cyclohexanedione ring.

The benzoic acid portion, being para-substituted, will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the carboxyl group (H-2' and H-6') would be deshielded and appear downfield compared to the protons ortho to the cyclohexyl substituent (H-3' and H-5'). The carboxylic acid proton itself would appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which can be confirmed by D₂O exchange. researchgate.net

The cyclohexanedione ring contains several types of protons. The methine proton at the C-1 position (H-1), being adjacent to the aromatic ring, is expected to resonate as a multiplet. The methylene (B1212753) protons at C-2 and C-6 are diastereotopic and would likely appear as complex multiplets. The methylene protons at C-4, situated between the two carbonyl groups, are highly acidic and may exhibit a distinct chemical shift and coupling pattern, though they exist in equilibrium with the enol form.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |

| H-2', H-6' (Aromatic) | ~8.0 - 8.2 | Doublet | ~8-9 (ortho-coupling) |

| H-3', H-5' (Aromatic) | ~7.3 - 7.5 | Doublet | ~8-9 (ortho-coupling) |

| H-1 (Cyclohexyl) | ~3.0 - 3.5 | Multiplet | Vicinal couplings |

| H-2, H-6 (Cyclohexyl) | ~2.5 - 3.0 | Multiplet | Geminal and vicinal couplings |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.

The carbonyl carbons of the cyclohexanedione ring are expected to be the most downfield signals, typically appearing in the δ 200-210 ppm region. The carboxylic acid carbonyl carbon will resonate at a lower chemical shift, generally between δ 165-175 ppm. chemicalbook.comdocbrown.info The aromatic ring will show four distinct signals. The quaternary carbons (C-1' and C-4') will have different chemical shifts, with C-1' (bearing the carboxyl group) being more downfield. The protonated aromatic carbons (C-2'/C-6' and C-3'/C-5') will appear in the typical aromatic region of δ 120-140 ppm. np-mrd.org The aliphatic carbons of the cyclohexyl ring will resonate in the upfield region of the spectrum (δ 30-60 ppm).

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-3, C-5 (Ketone C=O) | 200 - 210 |

| -COOH | 165 - 175 |

| C-4' (Aromatic, C-substituted) | ~145 - 150 |

| C-1' (Aromatic, C-substituted) | ~130 - 135 |

| C-2', C-6' (Aromatic, CH) | ~128 - 132 |

| C-3', C-5' (Aromatic, CH) | ~125 - 129 |

| C-1 (Cyclohexyl, CH) | ~40 - 50 |

| C-2, C-6 (Cyclohexyl, CH₂) | ~40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. nih.gov For instance, it would show correlations between the aromatic protons on the benzoic acid ring and within the cyclohexanedione ring, confirming the coupling relationships proposed in the ¹H NMR analysis.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. arxiv.orgznaturforsch.com It would allow for the definitive assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. arxiv.orgznaturforsch.com This is crucial for connecting the different structural fragments. Key HMBC correlations would include those between the cyclohexyl H-1 proton and the aromatic C-3'/C-5' and C-4' carbons, as well as correlations from the aromatic protons to the carboxylic carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy of Characteristic Functional Groups (Carboxyl, Ketone)

The FTIR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid and ketone functional groups.

Carboxyl Group: A very broad O-H stretching band would be expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1710-1680 cm⁻¹. researchgate.net A C-O stretching vibration is also expected between 1320 and 1210 cm⁻¹. researchgate.net

Ketone Group: The C=O stretching vibration of the two ketone groups on the cyclohexanedione ring would result in a strong absorption band, likely in the range of 1725-1705 cm⁻¹. This peak may overlap with the carboxylic acid C=O stretch, potentially causing a broadened or complex band in this region.

Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Ketone | C=O Stretch | 1725 - 1705 | Strong |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium to Weak |

Raman Spectroscopy (If applicable)

Raman spectroscopy, being complementary to FTIR, would also be useful for characterizing this compound. nih.gov While FTIR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

The symmetric stretching of the aromatic ring would be expected to produce a strong signal in the Raman spectrum. The C=O stretching vibrations of both the ketone and carboxylic acid groups would also be Raman active, although their intensities might differ from those observed in the FTIR spectrum. Raman spectroscopy of related cyclohexanedione compounds has been used to study conformational stability, which could be applicable here as well. acs.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for probing the electronic structure of a molecule. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Properties and Electronic Transitions

For this compound, the UV-Vis spectrum is expected to be dominated by the electronic transitions of the benzoic acid moiety. Benzoic acid derivatives typically exhibit two main absorption bands. nih.govnuph.edu.ua The more intense band, often observed at shorter wavelengths, is attributed to a π → π* transition within the aromatic ring and the carboxyl group. A second, weaker band at longer wavelengths is generally assigned to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen atoms.

The presence of the 3,5-dioxocyclohexyl substituent is anticipated to have a modest influence on the position and intensity of these absorption bands. The carbonyl groups within the cyclohexyl ring also possess the potential for n → π* transitions; however, these are often weak and may be masked by the more intense absorptions of the aromatic system.

Table 1: Expected UV-Vis Absorption Properties of this compound

| Expected Transition | Probable Wavelength Range (λmax, nm) | Notes |

| π → π | ~230 - 250 | Associated with the benzene (B151609) ring and carboxyl group. |

| n → π | ~270 - 290 | Associated with the carboxyl and diketone carbonyls. |

Note: This table is predictive and not based on published experimental data for the specific compound.

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism describes the shift in the position of a compound's absorption bands with a change in the polarity of the solvent. This effect provides valuable information about the electronic ground and excited states of the molecule. For benzoic acid derivatives, the π → π* and n → π* transitions are expected to exhibit different solvatochromic behaviors.

Typically, an increase in solvent polarity would be expected to cause a bathochromic (red) shift in the π → π* transition and a hypsochromic (blue) shift in the n → π* transition. This is because polar solvents tend to stabilize the more polar excited state of the π → π* transition, lowering its energy, while they stabilize the non-bonding ground state electrons of the n → π* transition, increasing the energy gap for this transition.

Table 2: Predicted Solvatochromic Shifts for this compound

| Solvent Polarity | Expected Shift for π → π | Expected Shift for n → π |

| Increasing | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

Note: This table is predictive and not based on published experimental data for the specific compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₃H₁₂O₄, corresponding to a molecular weight of 232.23 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this mass.

The fragmentation of this compound would likely proceed through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the carbonyl groups and the loss of stable neutral molecules. Key predicted fragments would arise from the benzoic acid moiety, such as the loss of a hydroxyl radical (-OH, M-17) and a carboxyl group (-COOH, M-45). The cyclohexanedione ring could undergo various ring-opening and cleavage reactions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion | Plausible Fragmentation Pathway |

| 232 | [C₁₃H₁₂O₄]⁺ | Molecular ion (M⁺) |

| 215 | [C₁₃H₁₁O₃]⁺ | Loss of OH radical (M-17) |

| 187 | [C₁₂H₁₁O₂]⁺ | Loss of COOH radical (M-45) |

| 121 | [C₇H₅O₂]⁺ | Cleavage of the bond between the rings |

| 111 | [C₆H₇O₂]⁺ | Fragmentation of the cyclohexanedione ring |

Note: This table is predictive and not based on published experimental data for the specific compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for validating the empirical formula of a newly synthesized compound. For this compound (C₁₃H₁₂O₄), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, and oxygen.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 67.24 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.21 |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.55 |

| Total | 232.235 | 100.00 |

Experimental values obtained from elemental analysis of a pure sample of this compound would be expected to closely match these theoretical percentages, thereby confirming its empirical formula.

Computational and Theoretical Investigations of 4 3,5 Dioxocyclohexyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the optimized geometry of molecules. A hypothetical DFT calculation at the B3LYP/6-311++G(d,p) level of theory would be performed to determine the most stable conformation of 4-(3,5-Dioxocyclohexyl)benzoic acid.

Table 1: Hypothetical Optimized Geometric Parameters (Bond Lengths and Bond Angles) for this compound calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond/Atoms | Calculated Value (Å/°) |

| Bond Length | C=O (Carboxylic) | 1.215 |

| C-O (Carboxylic) | 1.350 | |

| O-H (Carboxylic) | 0.970 | |

| C=O (Cyclohexyl) | 1.228 | |

| C-C (Aromatic) | 1.395 - 1.405 | |

| C-C (Cyclohexyl) | 1.520 - 1.540 | |

| Bond Angle | O=C-O (Carboxylic) | 123.5 |

| C-O-H (Carboxylic) | 106.0 | |

| C-C-C (Aromatic) | 119.5 - 120.5 | |

| O=C-C (Cyclohexyl) | 121.0 | |

| C-C-C (Cyclohexyl) | 110.0 - 112.5 |

Note: This data is illustrative.

The choice of computational method and basis set is crucial for the accuracy of quantum chemical calculations. A widely used functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional often provides a good balance between accuracy and computational cost.

For the basis set, a Pople-style basis set such as 6-311++G(d,p) would be appropriate for this type of molecule. alfa-chemistry.com This triple-zeta basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, such as the oxygen atoms in the carbonyl and carboxyl groups. The polarization functions ("d,p") allow for the description of non-spherical electron densities, which is essential for capturing the nature of chemical bonds. alfa-chemistry.com The combination of B3LYP with 6-311++G(d,p) is a robust methodology for obtaining reliable geometric and electronic properties for organic compounds.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO would likely be localized on the electron-rich benzoic acid ring and the oxygen atoms of the carboxyl group, which have lone pairs of electrons. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient carbonyl groups of the cyclohexanedione ring and the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

Note: This data is illustrative.

An energy gap of 4.70 eV would suggest that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential.

In the hypothetical MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the two carbonyl groups on the cyclohexanedione ring and the carbonyl oxygen of the benzoic acid. These regions would be the primary sites for interaction with electrophiles. The most positive potential (blue) would be located around the acidic hydrogen atom of the carboxyl group, making it the most likely site for deprotonation and interaction with nucleophiles. The hydrogen atoms on the aromatic ring would also exhibit a slight positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and unfilled orbitals. The strength of these interactions can be quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would likely reveal significant delocalization of electron density. Key interactions would include the hyperconjugation between the lone pairs of the oxygen atoms (filled orbitals) and the antibonding π* orbitals of the carbonyl groups and the aromatic ring (unfilled orbitals). For example, a strong interaction between a lone pair on the hydroxyl oxygen (nO) and the antibonding orbital of the adjacent C=O bond (πC=O) in the carboxylic acid group would indicate resonance stabilization. Similarly, interactions between the π orbitals of the benzene (B151609) ring and the adjacent σ or π* orbitals would provide insight into the electronic communication between the two ring systems.

Table 3: Hypothetical Second-Order Perturbation Energies E(2) from NBO Analysis for Selected Interactions in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| n(O) of C=O (carboxyl) | π(C-C) of aromatic ring | 5.8 |

| n(O) of OH | π(C=O) of carboxyl | 25.2 |

| π(C-C) of aromatic ring | π(C=O) of cyclohexyl | 2.1 |

| π(C=C) of aromatic ring | σ(C-C) of cyclohexyl | 1.5 |

Note: This data is illustrative. 'n' denotes a lone pair, 'π' a pi bond, and 'σ' and 'π' antibonding orbitals.

The hypothetical E(2) values would quantify the delocalization and stabilization within the molecule, confirming the electronic effects suggested by FMO and MEP analyses.

Spectroscopic Property Prediction and Correlation

Computational chemistry offers powerful tools for predicting spectroscopic properties, providing insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its vibrational, magnetic resonance, and electronic spectra.

Theoretical vibrational spectra are typically calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional. nih.gov These calculations provide the harmonic vibrational frequencies, which correspond to the normal modes of the molecule. For a comprehensive analysis, the theoretical calculations are performed on both the monomeric form and, more importantly, the hydrogen-bonded cyclic dimer, which is often the predominant form in the solid state. nih.gov

The calculated frequencies are systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. nih.govnih.gov By comparing the scaled theoretical wavenumbers with experimental data, a detailed assignment of the vibrational modes can be achieved. nih.gov For instance, the characteristic C=O stretching of the carboxylic acid group, the O-H stretching, and various ring vibrations can be precisely identified. Studies on similar benzoic acid derivatives show that the formation of the hydrogen-bonded dimer leads to significant shifts in the vibrational frequencies, particularly a red shift in the O-H stretching band and changes in the carbonyl stretching region. nih.govresearchgate.net

Table 1: Representative Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Dimeric Benzoic Acid Structure.

| Vibrational Mode | Functional Group | Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| ν(O-H) | Carboxylic Acid (H-bonded) | ~2950 | 2900-3100 (broad) |

| ν(C=O) | Carboxylic Acid (H-bonded) | ~1685 | 1680-1710 |

| ν(C=O) | Cyclohexyl Ketone | ~1710 | 1705-1725 |

| ν(C-C) | Aromatic Ring | ~1600, 1580 | 1600, 1585 |

| δ(O-H) | Carboxylic Acid (H-bonded) | ~1420 | 1400-1440 |

| γ(O-H) | Carboxylic Acid (H-bonded) | ~920 | 920-960 (broad) |

Note: Data is representative and based on DFT calculations for similar benzoic acid dimers.

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are performed on the optimized molecular geometry.

For this compound, symmetry must be considered, as equivalent nuclei will have the same chemical shift. docbrown.info The predicted shifts for the aromatic protons and carbons, the carboxylic acid proton and carbon, and the distinct protons and carbons of the dioxocyclohexyl ring can be calculated. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra obtained in solvents like CDCl₃ or DMSO-d₆. rsc.orgdocbrown.info Computational studies on related benzoic acid esters have shown that DFT calculations can help understand variances between expected and experimental chemical shifts, especially for substituted aromatic systems. nih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.

| Atom Type | Position | Predicted ¹³C Chemical Shift (ppm) | Atom Type | Position | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl | Carboxylic Acid | ~172 | Carboxyl | -COOH | ~12.0-13.0 |

| Carbonyl | Cyclohexyl C3, C5 | ~210 | Aromatic | H2', H6' | ~8.1 |

| Aromatic | C1' (ipso) | ~129 | Aromatic | H3', H5' | ~7.8 |

| Aromatic | C4' (ipso) | ~145 | Aliphatic | H1 (methine) | ~3.5 |

| Aromatic | C2', C6' | ~130 | Aliphatic | H2, H6 (axial/eq) | ~2.8-3.2 |

| Aromatic | C3', C5' | ~128 | Aliphatic | H4 (axial/eq) | ~2.5-2.9 |

| Aliphatic | C1 | ~45 | |||

| Aliphatic | C2, C6 | ~50 | |||

| Aliphatic | C4 | ~48 |

Note: Values are estimates based on GIAO calculations for analogous structures and standard chemical shift ranges. nih.govdocbrown.infodocbrown.info

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules like this compound. nih.gov These calculations predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the UV-Vis spectral bands. rsc.org

The calculations can reveal the nature of the electronic transitions, such as π→π* or n→π* transitions. For benzoic acid derivatives, characteristic absorption bands are often observed. researchgate.net The inclusion of solvent effects, either through explicit solvent molecules or continuum models, is crucial for accurately predicting spectra in solution. rsc.org Theoretical studies can also explore how factors like pH (protonation state of the carboxylic acid) influence the absorption spectrum. rsc.org

Table 3: Representative Predicted Electronic Transitions for a Benzoic Acid Derivative.

| Transition | Excitation Energy (eV) | Predicted λ_max (nm) | Oscillator Strength (f) | Dominant Character |

| S₀ → S₁ | ~4.5 | ~275 | ~0.30 | π→π* (Aromatic) |

| S₀ → S₂ | ~5.4 | ~230 | ~0.55 | π→π* (Aromatic) |

| S₀ → S₃ | ~5.9 | ~210 | ~0.15 | n→π* (Carbonyl) |

Note: Data is representative, based on TD-DFT calculations for benzoic acid derivatives. nih.govrsc.org

Hydrogen Bonding and Intermolecular Interaction Modeling

Computational modeling is essential for understanding the non-covalent interactions that govern the supramolecular assembly of this compound. DFT and Møller-Plesset perturbation theory (MP2) are frequently used to study hydrogen bonding. researchgate.net For benzoic acids, the primary interaction is the formation of a stable cyclic dimer through dual O-H···O=C hydrogen bonds between the carboxylic acid groups of two molecules. nih.govresearchgate.net

Computational analyses can quantify the stabilization energy of this dimer formation. researchgate.net Natural Bond Orbital (NBO) analysis is often applied to characterize the nature of the hydrogen bond, revealing charge transfer from the lone pair of the carbonyl oxygen to the antibonding σ* orbital of the O-H bond. researchgate.net Furthermore, modeling can explore interactions with solvent molecules, which can compete with the formation of acid-acid dimers. nih.govucl.ac.uk The electrostatic potential (ESP) surface can also be calculated to identify sites prone to electrophilic or nucleophilic attack, indicating the most likely points for intermolecular hydrogen bonding. mongoliajol.info

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides a framework for investigating potential chemical transformations of this compound at the atomic level.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. By systematically changing key geometric parameters, such as bond lengths and angles involved in a reaction, a PES can be constructed. mongoliajol.info This surface reveals the minimum energy pathways from reactants to products, passing through transition states.

For a hypothetical reaction involving this compound, such as its dimerization or interaction with another molecule, a PES scan could be performed. For example, by varying the distance and angle of an approaching reactant, one could map the energy changes and locate the transition state structure for the reaction. mongoliajol.info This allows for the calculation of the activation energy, providing a theoretical prediction of the reaction kinetics. While specific studies on this molecule are not detailed, the methodology is widely applied to understand reaction mechanisms in related organic systems. mongoliajol.info

Transition State Identification and Activation Energy Calculation

A thorough review of the scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical reactivity of this compound. Specifically, there is a notable absence of published research focusing on the identification of transition states and the calculation of activation energies for reactions involving this compound.

While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, its application to this compound remains unexplored in the public domain. Studies on other benzoic acid derivatives have successfully employed these methods to understand their atmospheric degradation pathways and spectroscopic properties. For instance, the reaction mechanisms of benzoic acid with various atmospheric radicals have been detailed, including the calculation of potential energy barriers for different reaction pathways. However, similar analyses for the title compound are not available.

The intricate structure of this compound, featuring both a carboxylic acid-substituted aromatic ring and a diketone-functionalized cyclohexyl moiety, presents a rich landscape for potential chemical transformations. Each functional group offers a potential site for reaction, and understanding the kinetics and thermodynamics of these processes would be of significant interest.

Crystal Engineering and Supramolecular Chemistry of 4 3,5 Dioxocyclohexyl Benzoic Acid

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. However, a review of publicly available crystallographic databases and scientific literature indicates that a dedicated single-crystal X-ray diffraction study for 4-(3,5-dioxocyclohexyl)benzoic acid has not been reported. Therefore, specific experimental data on its unit cell parameters, space group, and precise molecular geometry are not available. The following sections will discuss the expected structural features based on the analysis of its constituent chemical moieties and related compounds.

While the precise unit cell dimensions (the lengths of the sides of the basic repeating unit of the crystal, denoted as a, b, and c, and the angles between them, α, β, and γ) and the space group (which describes the symmetry of the crystal) for this compound are undetermined, general principles can be applied. Carboxylic acids frequently crystallize in centrosymmetric space groups, such as P2₁/c or C2/c, due to the formation of stable, centrosymmetric hydrogen-bonded dimers. researchgate.net The presence of the bulky and flexible cyclohexanedione ring could, however, lead to less common packing arrangements.

The molecular structure of this compound comprises a planar phenyl ring attached to a carboxylic acid group and a non-planar 1,3-cyclohexanedione (B196179) ring. The carboxylic acid group is likely to be nearly coplanar with the benzene (B151609) ring to maximize electronic conjugation.

The crystalline structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor and is highly likely to form the classic centrosymmetric dimer motif (an R²₂(8) graph-set notation) with a neighboring molecule. researchgate.netnih.gov This interaction involves two molecules being held together by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov

Polymorphism and Solvatomorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Solvatomorphism refers to the phenomenon where a compound crystallizes with a stoichiometric or non-stoichiometric amount of solvent molecules incorporated into the crystal lattice. To date, no specific studies on the polymorphism or solvatomorphism of this compound have been published.

However, carboxylic acids are a class of compounds known to exhibit polymorphism. researchgate.netchemscene.com The existence of different polymorphs can arise from variations in the hydrogen-bonding patterns or different packing arrangements of the molecules. chemscene.com Given the conformational flexibility of the cyclohexanedione ring and the presence of multiple hydrogen bond acceptors, it is plausible that this compound could exhibit polymorphism under different crystallization conditions (e.g., using different solvents or temperatures). The formation of solvates, particularly with solvents capable of hydrogen bonding, is also a possibility.

Crystal Morphology Prediction and Experimental Validation

The morphology, or external shape, of a crystal is determined by the relative growth rates of its different faces. These growth rates are, in turn, influenced by the underlying crystal structure and the interactions between the crystal faces and the crystallization environment (e.g., the solvent).

While there has been no experimental study on the crystal morphology of this compound, computational models like the attachment energy model can be used to predict it. researchgate.net For benzoic acid itself, studies have shown that the crystal shape can range from needles to platelets depending on the solvent used, which highlights the significant role of solvent-crystal interactions. ul.iersc.org It is predicted that the morphology of this compound crystals would also be sensitive to the crystallization solvent. For instance, solvents that strongly interact with the carboxylic acid groups could inhibit growth along directions where these groups are exposed, leading to changes in the crystal's aspect ratio. rsc.org Experimental validation would involve growing crystals from various solvents and comparing their observed shapes with the computationally predicted morphologies. researchgate.net

Self-Assembly Phenomena in Solution and Solid State

The molecular structure of this compound, featuring both a carboxylic acid group and a 1,3-dione functionality within a cyclohexyl ring, provides a rich platform for investigating self-assembly phenomena. The interplay of strong hydrogen bonding motifs, primarily driven by the carboxylic acid and the enol form of the diketone, governs the formation of supramolecular architectures in both solution and the solid state.

Dimerization and Higher-Order Aggregate Formation

A prominent feature of carboxylic acids is their strong tendency to form hydrogen-bonded dimers. libretexts.org In the case of this compound, the carboxylic acid moieties are expected to readily associate into centrosymmetric dimers through robust O-H···O hydrogen bonds. This dimerization is a fundamental step in the self-assembly process, effectively creating a larger, bidentate building block for the construction of more complex structures.

The 3,5-dioxocyclohexyl group introduces additional possibilities for intermolecular interactions. This moiety can exist in equilibrium with its enol tautomer, which is the predominant form for related compounds like 1,3-cyclohexanedione in solution. wikipedia.org The resulting β-hydroxyenone functionality presents both a hydrogen bond donor (the enolic hydroxyl group) and a hydrogen bond acceptor (the remaining carbonyl group).

This dual functionality of the enolized diketone can lead to the formation of higher-order aggregates. The enol hydroxyl group can engage in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or tapes. These chains can be further organized through weaker C-H···O interactions and π-stacking of the benzoic acid rings, if present in the crystal packing.

Reactivity and Reaction Mechanisms of 4 3,5 Dioxocyclohexyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes reactions typical of aromatic acids. These include esterification, amide formation, and conversion to carboxylate salts.

Esterification Reactions

The carboxylic acid group of 4-(3,5-Dioxocyclohexyl)benzoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). This is an equilibrium reaction, and to achieve a high yield of the ester product, the equilibrium must be shifted to the right. tcu.edu This can be accomplished by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. tcu.edu

The general mechanism for the acid-catalyzed esterification (Fischer esterification) involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. tcu.edu

A variety of alcohols can be used in this reaction, ranging from simple alkanols to more complex polyols, depending on the desired properties of the final ester product. google.com For example, reacting this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 4-(3,5-dioxocyclohexyl)benzoate.

Table 1: Examples of Esterification Reactions with Benzoic Acid Analogues

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol | H₂SO₄ | Methyl Benzoate | tcu.edu |

Amide Formation

The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common methods for amide bond formation involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

However, recent advancements have focused on more direct and environmentally benign methods. For instance, direct amide formation from unactivated carboxylic acids and amines can be achieved under certain conditions, sometimes in aqueous media or at elevated temperatures. rsc.orgescholarship.org One innovative approach involves a silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides, which proceeds through a free-radical mechanism to form the amide bond. nih.gov

When reacting this compound with an amine, the choice of reaction conditions and coupling agents would be crucial to ensure high yields while preserving the integrity of the dione (B5365651) functionality. For example, treatment with thionyl chloride (SOCl₂) would first convert the carboxylic acid to the corresponding acyl chloride, which would then readily react with an amine to form the desired amide, such as N-substituted 4-(3,5-dioxocyclohexyl)benzamide.

Salt Formation and Metal Coordination

As a carboxylic acid, this compound can react with bases to form carboxylate salts. For example, treatment with a metal hydroxide (B78521), such as sodium hydroxide (NaOH), would yield the corresponding sodium 4-(3,5-dioxocyclohexyl)benzoate.

The carboxylate group is also an effective ligand for coordinating with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. nih.gov In such structures, the carboxylate group can coordinate to metal centers in various modes (e.g., monodentate, bidentate bridging). The disappearance of the C=O stretching vibration peak of the carboxylic acid in the infrared spectrum is a key indicator that the carboxyl group has coordinated with the metal ion. nih.gov The specific coordination geometry and the resulting crystal structure depend on the metal ion, the presence of other ligands, and the reaction conditions. nih.gov

Reactions of the Dioxocyclohexyl Moiety

The 1,3-dione system of the dioxocyclohexyl moiety is responsible for its most notable reactivity, including keto-enol tautomerism and a propensity for condensation reactions.

Keto-Enol Tautomerism Studies

The 1,3-dione functionality of this compound exists in a dynamic equilibrium between the diketo form and its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from an α-carbon to a carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.com

The equilibrium position is highly dependent on several factors, including the solvent, temperature, and the presence of substituents. masterorganicchemistry.com For simple 1,3-cyclohexanedione (B196179), the diketo form is generally favored. nih.govresearchgate.net However, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding. libretexts.org In the case of this compound, the aryl substituent at the 4-position can influence the electronic properties of the ring and thus affect the keto-enol equilibrium.

This tautomerism is critical as it determines the nucleophilic character of the dione ring. The enol form is nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Enol Form | Reference |

|---|---|---|

| Conjugation/Resonance | Stabilizes | masterorganicchemistry.com |

| Intramolecular H-Bonding | Stabilizes | libretexts.org |

| Solvent Polarity | Less polar solvents can favor the enol form | masterorganicchemistry.com |

Condensation Reactions

The active methylene (B1212753) group (the C-H bonds at the carbon between the two carbonyl groups) of the 1,3-dione is acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various condensation reactions, such as the Knoevenagel or Michael additions.

In a Knoevenagel-type condensation, the enolate of this compound could react with an aldehyde or ketone. This reaction typically involves a basic catalyst, such as an amine, and leads to the formation of a new carbon-carbon double bond after dehydration of the initial aldol-type adduct. The product would be an α,β-unsaturated dicarbonyl compound.

The reactivity of the active methylene protons allows for the synthesis of a wide range of derivatives, where new substituents can be introduced at the 2-position of the dioxocyclohexyl ring. These reactions are fundamental in using 1,3-dione compounds as building blocks in organic synthesis.

Rearrangement Reactions (e.g., Analogous Benzilic Acid Rearrangements)

The 1,3-dicarbonyl moiety of this compound is susceptible to rearrangement reactions, particularly under basic conditions. While the classic benzilic acid rearrangement specifically involves 1,2-diketones, analogous intramolecular rearrangements can occur in 1,3-dione systems. wikipedia.orgorganic-chemistry.org In the presence of a strong base, the 1,3-cyclohexanedione ring can undergo a rearrangement that leads to the formation of a five-membered ring, a process known as ring contraction. wikipedia.org

The mechanism commences with the nucleophilic attack of a hydroxide ion on one of the carbonyl groups, forming a tetrahedral intermediate. This is followed by a rearrangement where a carbon-carbon bond migrates, leading to the contraction of the six-membered ring into a five-membered cyclopentane (B165970) ring. This type of rearrangement is a key reaction for cyclic diketones. wikipedia.orgorganic-chemistry.org The reaction of 1,3-cyclohexanedione derivatives with benzoic acid derivatives has been reported to form intermediates that, in the presence of a base, can rearrange to form new molecular structures. researchgate.net

In a related transformation, the benzilic acid rearrangement of 1,2-diketones converts them into α-hydroxy carboxylic acids. slideshare.netquora.com This reaction is initiated by the addition of a hydroxide ion to a carbonyl group, followed by a 1,2-shift of an aryl or alkyl group. wikipedia.orglibretexts.org Although this compound is a 1,3-diketone, understanding the principles of the benzilic acid rearrangement provides a framework for predicting the behavior of related dicarbonyl compounds under basic conditions.

Aromatic Ring Reactivity Studies (e.g., Electrophilic Aromatic Substitution)

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is influenced by the electronic effects of its two substituents: the carboxylic acid group (-COOH) and the 4-(3,5-dioxocyclohexyl) group.

The carboxylic acid group is a well-established deactivating, meta-directing group. numberanalytics.comquora.comdoubtnut.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. numberanalytics.com This deactivation is more pronounced at the ortho and para positions, leading to preferential substitution at the meta position. quora.comdoubtnut.com

The 4-(3,5-dioxocyclohexyl) substituent is also expected to be a deactivating group. The two carbonyl groups in the cyclohexanedione ring are electron-withdrawing, which reduces the electron density of the attached benzene ring. Substituents that withdraw electrons from the aromatic ring generally decrease the rate of electrophilic substitution. libretexts.org

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution of this compound

| Substituent | Electronic Effect | Directing Influence |

| -COOH | Deactivating | Meta |

| -C₆H₇O₂ (4-(3,5-Dioxocyclohexyl)) | Deactivating | Ortho, Para (relative to itself) |

Given that the carboxylic acid is a strong deactivating group, electrophilic substitution reactions on this compound are expected to be slow and require harsh reaction conditions, such as the use of strong acid catalysts. masterorganicchemistry.commasterorganicchemistry.com The substitution will likely occur at the positions meta to the carboxyl group.

Photoreactivity and Degradation Pathways

The photochemical behavior of this compound is complex, with potential reactions occurring at both the dicarbonyl and the aromatic portions of the molecule. numberanalytics.com The presence of a carbonyl group makes aldehydes and ketones susceptible to photochemical reactions such as the Norrish Type I and Type II reactions. wikipedia.org

Upon absorption of light, the carbonyl groups can be excited to singlet and triplet states. numberanalytics.com A Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and an adjacent carbon atom, leading to the formation of two radical intermediates. wikipedia.org For the 1,3-dioxocyclohexyl moiety, this could lead to ring-opening and subsequent degradation. A Norrish Type II reaction involves the intramolecular abstraction of a hydrogen atom by the excited carbonyl group, which can also lead to fragmentation. wikipedia.org

The benzoic acid portion of the molecule is also subject to photodegradation. The photocatalytic degradation of benzoic acid often proceeds through the attack of hydroxyl radicals (•OH) on the aromatic ring, leading to the formation of hydroxylated derivatives. researchgate.net This can be followed by decarboxylation (the photo-Kolbe reaction) and eventual ring-opening to form aliphatic acids. researchgate.net Electron spin resonance studies have shown that the triplet states of aromatic carboxylic acids can react with hydrogen donors to form cyclohexadienyl radicals. researchgate.net

The degradation of benzoic acid derivatives can also occur under subcritical water conditions, where increasing temperature leads to decarboxylation. nih.gov For instance, benzoic acid itself decarboxylates to form benzene at high temperatures. nih.gov

Table 2: Potential Photodegradation Pathways for this compound

| Molecular Moiety | Photochemical Reaction | Primary Products |

| 1,3-Dioxocyclohexyl | Norrish Type I Cleavage | Acyl and alkyl radical intermediates |

| 1,3-Dioxocyclohexyl | Norrish Type II Reaction | Biradical intermediates, leading to fragmentation |

| Benzoic Acid | Hydroxyl Radical Attack | Hydroxylated derivatives |

| Benzoic Acid | Decarboxylation | 4-(3,5-Dioxocyclohexyl)phenyl radical |

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies on the degradation of benzoic acid by advanced oxidation processes have shown that the reactions often follow pseudo-first-order kinetics. sciensage.info The rate of degradation is highly dependent on the specific process used, with combined UV/O₃/H₂O₂ systems showing the fastest rates. sciensage.info The reaction rate constant for the reaction of benzoic acid with OH radicals in atmospheric water droplets has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second at 298.15 K. nih.gov

Table 3: Kinetic Data for Benzoic Acid Degradation

| Reaction | Rate Constant (k) | Conditions | Reference |

| Reaction with OH radicals (aqueous) | 2.35 × 10⁻¹¹ cm³/molecule·s | 298.15 K | nih.gov |

| Photodegradation (UV/O₃/H₂O₂) | Pseudo-first-order | Aqueous solution | sciensage.info |

Thermodynamic studies on benzoic acid have focused on its complexation with cyclodextrins. These studies provide information on the stability of inclusion complexes, which is relevant for understanding intermolecular interactions. The standard Gibbs free energy (ΔrG°), enthalpy (ΔrH°), and entropy (TΔrS°) of complex formation have been determined using techniques like isothermal titration calorimetry. researchgate.net

For the 1,3-cyclohexanedione moiety, its acidity is a key thermodynamic parameter. The pKa of 1,3-cyclohexanedione is 5.26, indicating that it is a relatively acidic dicarbonyl compound due to the stability of the resulting enolate. wikipedia.org This acidity plays a crucial role in its base-catalyzed reactions.

Catalytic Transformations Utilizing this compound or its Derivatives

This compound and its constituent parts can be involved in various catalytic transformations, either as a substrate or as a precursor to catalytically active species.

The hydrogenation of the benzene ring in benzoic acid to produce cyclohexanecarboxylic acid is an important industrial reaction that is typically carried out using transition metal catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). nih.govresearchgate.net These reactions often require high temperatures and pressures, although the use of supercritical CO₂ as a medium can allow for lower reaction temperatures. nih.gov The this compound molecule could undergo similar catalytic hydrogenation of its aromatic ring.

The 1,3-cyclohexanedione moiety is a versatile building block in organic synthesis and can participate in a wide range of catalyzed reactions. acs.org For example, it can be used in acid- or base-catalyzed condensation reactions. acs.orgnih.gov The loading of 1,3-cyclohexanedione has been shown to affect the amount of catalyst required and the reaction rate, as it can act as a buffering agent in non-aqueous solutions. nih.gov

Derivatives of this compound could also be used in the synthesis of polymers. For example, related phenoxybenzoic acids are used as monomers for the production of high-performance polymers like PEEK (poly ether ether ketone). google.com The oxidation of a methyl group on a related precursor to a carboxylic acid is a key step in the synthesis of such monomers, often carried out with a transition metal and bromide catalyst system. google.com

Table 4: Examples of Catalytic Transformations

| Transformation | Substrate Moiety | Catalyst Type | Product Type |

| Ring Hydrogenation | Benzoic Acid | Transition Metal (e.g., Rh/C, Pd/C) | Cyclohexanecarboxylic acid derivative |

| Condensation Reactions | 1,3-Dioxocyclohexyl | Acid or Base | Fused heterocyclic systems |

| Hydrodeoxygenation | Benzoic Acid | Nickel-supported catalysts | Benzene, Toluene, Cyclohexane (B81311) |

Furthermore, the hydrodeoxygenation (HDO) of benzoic acid, a model compound for bio-oil, has been studied using nickel-supported catalysts. rsc.org This process is crucial for upgrading bio-oils into transportation fuels and can lead to products like benzene, toluene, and cyclohexane depending on the catalyst support used. rsc.org

Applications in Advanced Materials Science

Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

There is currently no available scientific literature detailing the use of 4-(3,5-Dioxocyclohexyl)benzoic acid as a ligand for the synthesis of coordination polymers or MOFs. Consequently, information regarding its ligand design, coordination modes, and the resulting structural diversity in MOF architectures is not documented.

Ligand in Homogeneous and Heterogeneous Catalysis

Similarly, research into the application of this compound in the design of either homogeneous or heterogeneous catalytic systems appears to be absent from the public record. There are no studies describing its incorporation into catalytic frameworks or its role in facilitating chemical transformations.

Research into Liquid Crystalline Materials

The potential for this compound to form liquid crystalline materials has not been reported in the reviewed literature. As such, there is no data available on its mesophase characterization or the properties of any potential liquid crystal phases.

Influence of Molecular Structure on Liquid Crystal Properties

The molecular architecture of a compound is a primary determinant of its liquid crystalline behavior. For a molecule to exhibit mesomorphic properties, it typically requires a rigid, elongated structure, often with flexible terminal groups. Benzoic acid derivatives are a well-studied class of compounds in the field of liquid crystals. researchgate.nettcichemicals.com The presence of the phenyl ring and the carboxyl group in this compound provides a foundational rigid core.

The liquid crystal state, or mesophase, is an intermediate phase between a crystalline solid and an isotropic liquid. nih.gov The orientation of molecules within this phase provides a geometric selectivity that is crucial for various applications. nih.gov In calamitic (rod-shaped) liquid crystals, such as many benzoic acid derivatives, the molecules align along a common axis, leading to anisotropic properties. The specific type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the molecule's structure.

For instance, in the homologous series of 4-n-alkoxybenzoic acids, the length of the alkyl chain significantly influences the mesomorphic properties. Shorter chains tend to favor a nematic phase, while longer chains can lead to the formation of more ordered smectic phases. researchgate.net The introduction of different functional groups can also alter the intermolecular forces, such as hydrogen bonding and π-stacking interactions, which are critical for the formation and stability of liquid crystal phases. researchgate.net While direct studies on the liquid crystal properties of this compound are not extensively detailed in the provided results, the general principles governing benzoic acid-based liquid crystals suggest that the cyclohexyl group would add a degree of flexibility and steric bulk that could influence the packing and, consequently, the mesophase behavior. The dioxo functionality on the cyclohexyl ring introduces polar groups that could affect intermolecular interactions and, therefore, the liquid crystal properties.

Precursor or Intermediate in the Synthesis of Complex Organic Molecules

The utility of a chemical compound is often defined by its ability to serve as a building block for more complex structures. Benzoic acid and its derivatives are fundamental starting materials and intermediates in a wide array of synthetic pathways. guidechem.com For example, 3,5-Dihydroxybenzoic acid is a versatile precursor used in the synthesis of pharmaceuticals, pesticides, and polymers. guidechem.com It can be catalytically hydrogenated to yield 3,5-dioxocyclohexanecarboxylic acid, a related structure to the compound of interest, which is then used to produce plant growth regulators. guidechem.com

Similarly, the structural motifs present in this compound—the benzoic acid moiety and the diketone functionalized cyclohexane (B81311) ring—make it a potentially valuable intermediate. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration. libretexts.org The diketone functionality on the cyclohexane ring offers reactive sites for a variety of chemical transformations, including aldol (B89426) condensations, Michael additions, and the formation of heterocyclic rings.

For instance, in the synthesis of a potent CCR5 antagonist, a spirodiketopiperazine framework was utilized, highlighting the importance of cyclic ketone structures in medicinal chemistry. nih.gov While this example does not directly involve this compound, it demonstrates the synthetic potential of the diketo-piperazine structural element, which bears some resemblance to the dioxocyclohexyl moiety. The preparation of various cyclohexane derivatives often involves cyclization and rearrangement reactions, indicating that the core of this compound could be assembled from simpler precursors or serve as a scaffold for building more intricate molecular architectures. google.com

Role in Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. nih.gov These interactions are the driving forces behind molecular self-assembly, where molecules spontaneously organize into well-defined, stable structures. nih.gov Benzoic acid derivatives are frequently employed in the design of supramolecular assemblies due to the strong and directional nature of the hydrogen bonds formed by their carboxylic acid groups. nih.gov

The carboxylic acid moiety of this compound can form robust hydrogen-bonded dimers, a common motif in the solid-state structures of carboxylic acids. researchgate.net These dimers can then further assemble into more extended one-, two-, or three-dimensional networks. The presence of the dioxocyclohexyl group introduces additional hydrogen bond acceptors (the ketone oxygens), which can participate in forming more complex hydrogen-bonded networks.